molecular formula C7H7Br2NS B13579285 2,5-Dibromo-4-cyclobutyl-1,3-thiazole

2,5-Dibromo-4-cyclobutyl-1,3-thiazole

Cat. No.: B13579285
M. Wt: 297.01 g/mol
InChI Key: XBMDWXJCLMQFKT-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    2,5-Dibromo-4-cyclobutyl-1,3-thiazole: C7H6Br2S\text{C}_7\text{H}_6\text{Br}_2\text{S}C7​H6​Br2​S

    .
  • It features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) with two bromine atoms and a cyclobutyl group attached.
  • The compound’s systematic name is 2,5-dibromo-4-(cyclobutyl)thiazole .
  • It has applications in various fields due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the bromination of 4-cyclobutylthiazole using bromine or a brominating agent.

      Reaction Conditions: The reaction typically occurs at elevated temperatures in an organic solvent.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).

      Medicine: Research into its therapeutic properties (if any) is ongoing.

      Industry: Limited industrial applications, but its unique structure may inspire new materials.

  • Mechanism of Action

    • Specific mechanisms are not well-documented.
    • If used in medicine, it likely interacts with biological targets via covalent or non-covalent interactions.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimentation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C7H7Br2NS

    Molecular Weight

    297.01 g/mol

    IUPAC Name

    2,5-dibromo-4-cyclobutyl-1,3-thiazole

    InChI

    InChI=1S/C7H7Br2NS/c8-6-5(4-2-1-3-4)10-7(9)11-6/h4H,1-3H2

    InChI Key

    XBMDWXJCLMQFKT-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(C1)C2=C(SC(=N2)Br)Br

    Origin of Product

    United States

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